N~1~-(4-bromo-2-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
Compounds like this typically belong to the class of organic compounds known as benzamides, which are compounds containing a benzene ring which is attached to an amide functional group .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the benzene ring, the introduction of the amide group, and the addition of the various substituents. The exact process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure would be expected to show the benzene ring, the amide group, and the various substituents .Chemical Reactions Analysis
The chemical reactions of such compounds would depend on the specific substituents present. For example, the bromo and fluoro groups might be expected to undergo substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted based on their structure. For example, the presence of the benzene ring would suggest that the compound is likely to be relatively stable and non-polar, while the amide group could confer some degree of polarity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-11-4-6-14(8-12(11)2)21(25(3,23)24)10-17(22)20-16-7-5-13(18)9-15(16)19/h4-9H,10H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIPDSLAMQFBQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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